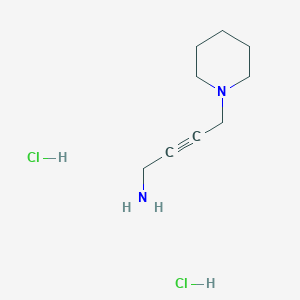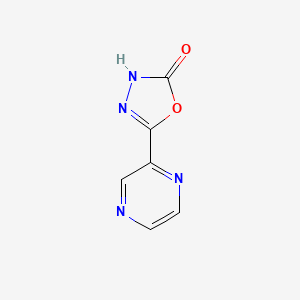
5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one
Descripción general
Descripción
5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one, also known as CMCPO, is an important organic compound used in a variety of scientific research applications. It is a member of the oxazolidinone family of compounds and is a derivative of the oxazolidinone core structure. CMCPO is known to be a versatile compound, and its wide range of applications in the scientific research field has made it a popular tool for researchers.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Medicinal Chemistry
Synthesis of Protease Inhibitors : The compound is useful in the practical synthesis of α-aminoalkyl-α′-chloromethylketone derivatives, which serve as intermediates for several protease inhibitors (Onishi et al., 2001).
Precursors for Pharmacologically Active Compounds : Enantiomerically pure 4,5-substituted 2-oxazolidinones, which include variations of the compound, are important precursors for pharmacologically active 2-oxazolidinones, β-amino alcohols, β-blockers, and azasugar derivatives (Schierle-Arndt et al., 2001).
Chiral Auxiliaries : Some derivatives of 5,5-diaryl substituted oxazolidin-2-ones, related to the compound , have been shown to be effective chiral auxiliaries, providing high yields and diastereoselectivities for alkylation and azidations of their N-acyl derivatives (Gibson et al., 1998).
Synthetic Organic Chemistry
Construction of Oxazolidin-2-one Ring : The 1,3-oxazolidin-2-one nucleus, of which the compound is a variant, is a popular framework in synthetic organic chemistry. It's used in the construction of a five-member ring, relevant in asymmetric synthesis and as protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007).
Electrochemical Oxidation in Synthesis : Electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, akin to the compound, is utilized as a key step in synthesizing enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones. These intermediates are important due to their pharmacological effects and as precursors for β-amino alcohols and protease inhibitors (Danielmeier et al., 1996).
Propiedades
IUPAC Name |
5-(chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c11-5-9-6-13(10(14)15-9)8-3-1-2-7(12)4-8/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHAYPQIYWBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



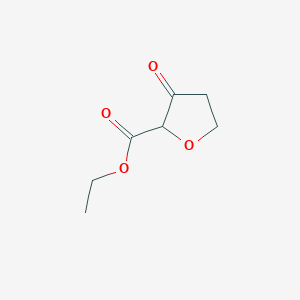

![Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1419796.png)

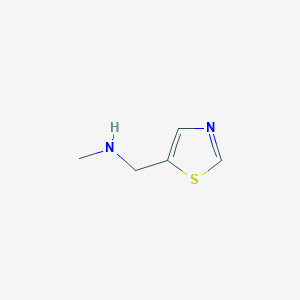
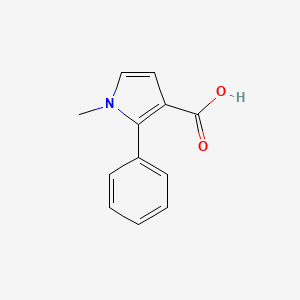
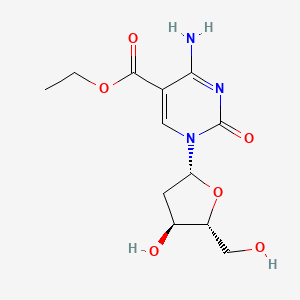
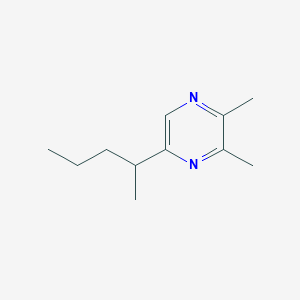

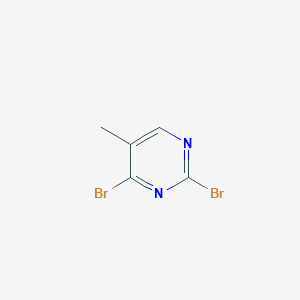
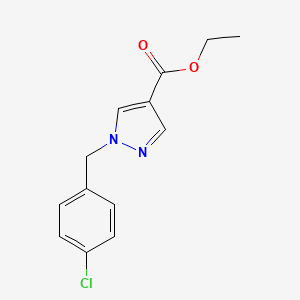
![Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B1419809.png)
